((3-(Bromomethyl)cyclobutoxy)methyl)benzene
Overview
Description
((3-(Bromomethyl)cyclobutoxy)methyl)benzene: is an organic compound with the molecular formula C₁₂H₁₅BrO. It is characterized by a benzene ring substituted with a bromomethyl group attached to a cyclobutoxy methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3-(Bromomethyl)cyclobutoxy)methyl)benzene typically involves the bromination of a cyclobutylmethyl ether derivative. The process can be summarized in the following steps:
Formation of the Bromomethyl Group: The bromomethyl group is introduced via bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Cyclobutylmethyl Ether Formation: The cyclobutylmethyl ether is synthesized through a reaction between cyclobutanol and an appropriate alkylating agent under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination using bromine and a catalyst.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: ((3-(Bromomethyl)cyclobutoxy)methyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻) or amines.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as hydroxymethyl or aminomethyl derivatives are formed.
Oxidation Products: Alcohols or ketones are the major products of oxidation reactions.
Scientific Research Applications
Chemistry: ((3-(Bromomethyl)cyclobutoxy)methyl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of ((3-(Bromomethyl)cyclobutoxy)methyl)benzene involves electrophilic aromatic substitution reactions. The bromomethyl group acts as an electrophile, facilitating the substitution of hydrogen atoms on the benzene ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene product .
Comparison with Similar Compounds
Benzyl Bromide: Similar to ((3-(Bromomethyl)cyclobutoxy)methyl)benzene, benzyl bromide contains a bromomethyl group attached to a benzene ring.
Cyclobutylmethyl Bromide: This compound features a bromomethyl group attached to a cyclobutane ring but does not have the benzene ring, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a benzene ring and a cyclobutyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in specialized synthetic applications .
Biological Activity
The compound ((3-(Bromomethyl)cyclobutoxy)methyl)benzene, also known as 1-{[3-(bromomethyl)cyclobutyl]oxy}methylbenzene, is an organic compound characterized by a bromomethyl group attached to a cyclobutyl ether and a benzene ring. Its unique structure suggests potential biological activities that warrant detailed investigation. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15BrO
- Molecular Weight : 255.15 g/mol
- CAS Number : 1379358-84-5
- Physical State : Liquid at room temperature
- Purity : Typically around 97% .
Synthesis Methods
The synthesis of this compound involves several steps, typically including:
- Preparation of Bromomethyl Cyclobutane : This step involves the bromination of cyclobutane derivatives.
- Etherification with Benzyl Alcohol : The bromomethyl group is then reacted with benzyl alcohol to form the ether linkage.
- Purification : The final product is purified through distillation or chromatography to achieve the desired purity .
The biological activity of this compound is hypothesized to involve its interaction with specific biological targets, such as enzymes and receptors. The presence of the bromine atom may enhance its reactivity in nucleophilic substitution reactions, potentially leading to modulation of various biological pathways.
Potential Targets:
- Enzymes : The compound may inhibit or modulate enzyme activities relevant to metabolic pathways.
- Receptors : It could interact with cell surface receptors, influencing signal transduction processes.
Case Study 1: Anticancer Activity
A study evaluated a series of brominated compounds for their cytotoxic effects on cancer cell lines. Results indicated that compounds with a bromomethyl group exhibited enhanced cytotoxicity compared to their non-brominated counterparts, likely due to increased reactivity towards cellular targets .
Case Study 2: Antibacterial Activity
In another investigation, a related compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, suggesting that the presence of the bromomethyl group plays a crucial role in enhancing antibacterial efficacy .
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:
Compound Name | Anticancer Activity | Antibacterial Activity | Neuroprotective Effects |
---|---|---|---|
This compound | Potential | Limited | Unknown |
3-Bromo-4-methyl-1,5-naphthyridin-2-amine | High | Moderate | Yes |
4-Bromophenyl ether derivatives | Moderate | High | No |
Properties
IUPAC Name |
[3-(bromomethyl)cyclobutyl]oxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNAZMUIBMSISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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